1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 47555-10-2
VCID: VC17323735
InChI: InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+
SMILES:
Molecular Formula: C23H41NO3
Molecular Weight: 379.6 g/mol

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 47555-10-2

Cat. No.: VC17323735

Molecular Formula: C23H41NO3

Molecular Weight: 379.6 g/mol

* For research use only. Not for human or veterinary use.

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid - 47555-10-2

Specification

CAS No. 47555-10-2
Molecular Formula C23H41NO3
Molecular Weight 379.6 g/mol
IUPAC Name 1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+
Standard InChI Key OLRBXRSNJFXWTD-MDZDMXLPSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, 1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid, reflects its stereochemistry and functional groups . The E configuration of the octadec-9-enyl group indicates a trans orientation of substituents around the double bond. Alternative nomenclature includes 3-pyrrolidinecarboxylic acid, 1-(9-octadecenyl)-5-oxo-, as listed in the Chemical Abstracts Service (CAS) registry .

Molecular Formula and Weight

The molecular formula C₂₃H₄₁NO₃ corresponds to a molar mass of 379.6 g/mol, consistent across PubChem, ChemBK, and LookChem . Minor discrepancies in reported values (e.g., 379.583 vs. 379.6 g/mol) arise from rounding conventions in computational tools like PubChem’s molecular weight calculator .

Identifiers and Synonyms

PropertyValueSource
CAS Registry Number47555-10-2
EINECS Number256-321-3
SMILESCCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O
InChIKeyOLRBXRSNJFXWTD-MDZDMXLPSA-N

Synonyms include 1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, SCHEMBL1360713, and EINECS 256-321-3 . The (Z)-isomer (CAS 94108-41-5) is a distinct stereoisomer with a cis double bond configuration .

Structural Analysis

2D and 3D Features

The compound’s 2D structure comprises a pyrrolidine ring substituted at the 1-position with an octadec-9-enyl chain and at the 3-position with a carboxylic acid group. The 5-oxo group introduces a ketone functionality, creating a γ-lactam motif .

Key structural parameters:

  • Rotatable bonds: 17, enabling significant conformational flexibility .

  • Topological Polar Surface Area (TPSA): 57.6 Ų, indicative of moderate polarity .

  • Hydrogen bond donors/acceptors: 1 donor (carboxylic acid) and 3 acceptors (ketone, carboxylic acid, amide) .

3D conformer generation is computationally challenging due to the compound’s flexibility, as noted in PubChem’s 3D status .

Stereochemical Considerations

The octadec-9-enyl chain’s E configuration minimizes steric hindrance between the alkyl substituents . The pyrrolidine ring’s undefined stereocenter at position 3 introduces potential for racemic mixtures unless resolved synthetically .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves:

  • Condensation: Reaction of pyrrolidine-3-carboxylic acid derivatives with (E)-octadec-9-enyl halides or alcohols.

  • Oxidation: Introduction of the 5-oxo group via ketone formation, often using oxidizing agents like Jones reagent.

  • Purification: Chromatographic methods to isolate the final product from stereoisomeric byproducts.

Patent literature highlights challenges in achieving high enantiomeric purity, necessitating asymmetric catalysis or chiral resolution techniques.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Density0.988 g/cm³
Boiling Point546.1°C at 760 mmHg
Flash Point284.1°C
LogP (Partition Coeff.)5.89–6.9

The high LogP value reflects strong lipophilicity, suggesting preferential solubility in nonpolar solvents like hexane or chloroform .

Spectroscopic Characteristics

  • Mass Spectrometry: Exact mass = 379.30864 Da; molecular ion [M+H]⁺ observed at m/z 380.3 .

  • Infrared Spectroscopy: Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1650 cm⁻¹ (amide C=O), and ~720 cm⁻¹ (alkene C-H bend).

Biological and Industrial Applications

Hypothesized Pharmacological Activity

Pyrrolidine derivatives exhibit antimicrobial, antiviral, and anticancer properties in preclinical studies. The octadec-9-enyl chain may enhance cell membrane permeability, potentiating interactions with intracellular targets.

Industrial Uses

  • Surfactants: The amphiphilic structure (hydrophobic alkyl chain + polar head) suggests utility in emulsifiers .

  • Polymer Additives: Potential plasticizer applications due to steric bulk and thermal stability.

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